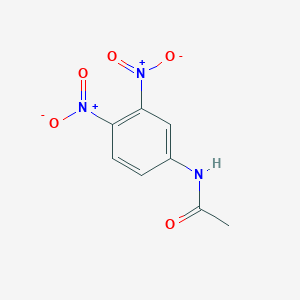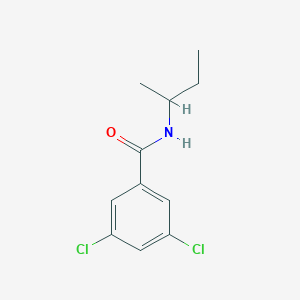
N-(3,4-Dinitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dinitrophenyl)acetamide, commonly known as DNPA, is a chemical compound that has been widely used in scientific research. DNPA is a yellow crystalline powder, which is soluble in ethanol, ether, and acetone. DNPA is known for its ability to react with primary amines, which makes it useful for the detection and quantification of amino acids and peptides.
作用機序
The mechanism of action of DNPA is based on the reaction of DNPA with primary amines. DNPA reacts with the primary amine group of amino acids and peptides, which leads to the formation of a yellow-colored product. The reaction is based on the formation of a Schiff base intermediate, which is then reduced to form the yellow-colored product.
Biochemical and Physiological Effects:
DNPA does not have any direct biochemical or physiological effects. However, DNPA has been used to study the biochemical and physiological effects of amino acids and peptides. The detection and quantification of amino acids and peptides using DNPA has been used to study their role in various biological processes, such as protein synthesis, neurotransmission, and hormone regulation.
実験室実験の利点と制限
The advantages of using DNPA in lab experiments are its ability to react with primary amines, its high sensitivity, and its ease of use. DNPA is a simple and cost-effective reagent that can be used for the detection and quantification of amino acids and peptides in various biological samples.
The limitations of using DNPA in lab experiments are its selectivity and specificity. DNPA reacts with primary amines, which means that it cannot be used for the detection of other functional groups, such as carboxylic acids or alcohols. DNPA also reacts with some secondary amines, which can lead to false-positive results.
将来の方向性
There are several future directions for the use of DNPA in scientific research. One direction is the development of new methods for the detection and quantification of amino acids and peptides using DNPA. Another direction is the use of DNPA in the study of protein-protein interactions and protein structure. DNPA can also be used in the development of new drugs and therapies for the treatment of various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNPA is a useful reagent for the detection and quantification of amino acids and peptides in various biological samples. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. DNPA has been widely used in scientific research for the study of amino acids and peptides. DNPA has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
DNPA can be synthesized by the reaction of 3,4-dinitrophenylhydrazine with acetic anhydride. The reaction takes place under acidic conditions and produces DNPA as a yellow crystalline powder. The purity of the synthesized DNPA can be checked by melting point determination and thin-layer chromatography.
科学的研究の応用
DNPA has been widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. This property of DNPA has been used for the detection and quantification of amino acids and peptides in various biological samples.
特性
製品名 |
N-(3,4-Dinitrophenyl)acetamide |
|---|---|
分子式 |
C8H7N3O5 |
分子量 |
225.16 g/mol |
IUPAC名 |
N-(3,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,9,12) |
InChIキー |
HILZPWHMDLGSTO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)
![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)







![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
